Benzoselenazole, 2,5-dimethyl-
CAS No.:
Cat. No.: VC13644641
Molecular Formula: C9H9NSe
Molecular Weight: 210.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NSe |
|---|---|
| Molecular Weight | 210.15 g/mol |
| IUPAC Name | 2,4-dimethyl-1,3-benzoselenazole |
| Standard InChI | InChI=1S/C9H9NSe/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 |
| Standard InChI Key | QOCDXWOQEUNOQG-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)[Se]C(=N2)C |
| Canonical SMILES | CC1=C2C(=CC=C1)[Se]C(=N2)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
Benzoselenazole, 2,5-dimethyl- features a bicyclic framework combining a benzene ring and a selenazole moiety. The selenazole component contains selenium at position 1 and nitrogen at position 3, with methyl groups occupying the 2 and 5 positions. This substitution pattern enhances steric stability and modulates electronic properties, as evidenced by its planar geometry and fluorescence characteristics. Comparative analysis with sulfur- and oxygen-containing analogues (e.g., benzothiazole, benzoxazole) reveals that selenium’s polarizability contributes to stronger van der Waals interactions with biomolecules, a critical factor in its biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.15 g/mol | |
| Boiling Point | 253.4°C at 760 mmHg | |
| Flash Point | 107.1°C | |
| Vapor Pressure | 0.0292 mmHg at 25°C | |
| LogP (Octanol-Water Partition) | 1.29 |
Spectroscopic and Stability Profiles
The compound exhibits strong fluorescence emission in the visible spectrum (λ<sub>em</sub> ≈ 450–500 nm), attributed to π→π* transitions within the conjugated system. This property underpins its utility as a DNA-staining agent in diagnostic assays. Stability studies indicate moderate resistance to oxidation under ambient conditions, though prolonged exposure to UV light or reactive oxygen species induces selenium-centered degradation .
Synthetic Methodologies and Optimization Strategies
Conventional Synthesis Routes
The most widely reported method involves cyclocondensation of 2,5-dimethyl-1,3-benzenediamine with selenium dioxide () in refluxing dimethylformamide (DMF). This one-pot reaction proceeds via intermediate selenourea formation, followed by intramolecular cyclization to yield the target compound in 60–75% isolated yield. Key parameters include:
-
Temperature: 120–140°C
-
Reaction Time: 8–12 hours
-
Solvent: Polar aprotic solvents (DMF, toluene) enhance reaction efficiency .
Advances in Green Chemistry Approaches
Recent innovations emphasize solvent-free mechanochemical synthesis using ball milling. This technique reduces waste generation and improves atom economy by eliminating DMF, achieving comparable yields (68–72%) in 3–4 hours . Alternative strategies employ catalytic selenium sources (e.g., potassium selenocyanate) to minimize toxic byproducts, though scalability remains a challenge .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Benzoselenazole, 2,5-dimethyl- demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 μg/mL for Staphylococcus aureus) and fungi (MIC: 32 μg/mL for Candida albicans) . Mechanistic studies suggest disruption of microbial membrane integrity via selenium-mediated lipid peroxidation, coupled with inhibition of thioredoxin reductase—a critical antioxidant enzyme in pathogens .
Neuroprotective Applications
Fluselenamyl, a derivative of 2,5-dimethylbenzoselenazole, has emerged as a promising positron emission tomography (PET) tracer for Alzheimer’s disease (AD). It binds β-amyloid (Aβ) plaques with 2–10-fold higher affinity than FDA-approved agents like florbetapir, enabling detection of diffuse plaques in early AD stages . Preclinical studies in transgenic mice demonstrate rapid blood-brain barrier penetration (T<sub>max</sub>: 10 minutes) and specific cortical Aβ labeling, validated via multiphoton microscopy .
Diagnostic and Therapeutic Applications
Fluorescence-Based DNA Staining
The compound’s fluorescence quantum yield ( ≈ 0.45) facilitates chromatin visualization in malaria parasite (Plasmodium falciparum) assays, outperforming conventional dyes (e.g., DAPI) in photostability and signal-to-noise ratio. Clinical validations show 98% concordance with PCR-based diagnostics in field trials.
Targeted Neuroimaging in Alzheimer’s Disease
Fluselenamyl’s -labeled analog ([-9) achieves cortical Aβ plaque detection at picomolar concentrations (K<sub>d</sub>: 2.1 nM) . Autoradiography studies in postmortem AD brains reveal strong correlation (r = 0.89) between tracer binding and immunohistochemical Aβ burden, supporting its translational potential .
Challenges and Future Directions
Pharmacokinetic Optimization
Despite promising bioactivity, the compound’s moderate LogP (1.29) limits aqueous solubility, necessitating prodrug strategies or nanoformulations for improved bioavailability . Ongoing work explores PEGylated liposomes to enhance tumor accumulation in murine xenograft models .
Expanding Therapeutic Indications
Preliminary data suggest efficacy in pancreatic lipase inhibition (IC<sub>50</sub>: 14 μM), positioning 2,5-dimethylbenzoselenazole as a candidate for obesity management . Additionally, its antioxidant activity (EC<sub>50</sub>: 22 μM in DPPH assay) warrants investigation in age-related macular degeneration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume